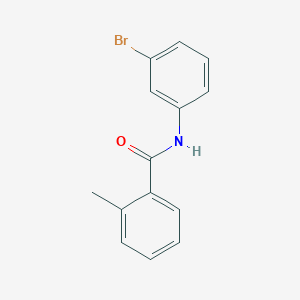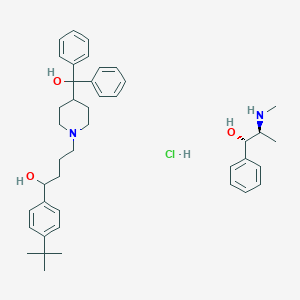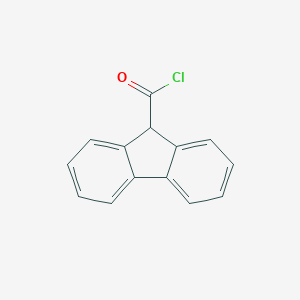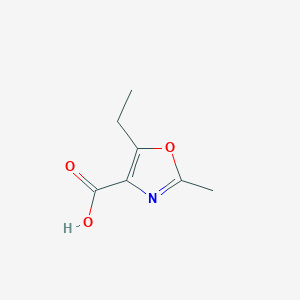
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid (EMCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCA is a carboxylic acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid is not fully understood. However, studies have suggested that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid may exert its biological activities through the inhibition of certain enzymes and pathways. For example, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In vivo studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a starting material for the synthesis of various heterocyclic compounds. However, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be sensitive to air and moisture, which can affect its stability and purity.
Direcciones Futuras
There are several future directions for the study of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to understand the mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid and its effects on various pathways and enzymes.
Métodos De Síntesis
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be synthesized through the reaction of ethyl acetoacetate with methyl isocyanate in the presence of a base catalyst. The reaction yields 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 128-130°C. The purity of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been evaluated for its anti-inflammatory, antitumor, and antimicrobial activities. In material science, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a starting material for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
113366-75-9 |
|---|---|
Nombre del producto |
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)8-4(2)11-5/h3H2,1-2H3,(H,9,10) |
Clave InChI |
TZRPDSHXBMYJNA-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(O1)C)C(=O)O |
SMILES canónico |
CCC1=C(N=C(O1)C)C(=O)O |
Sinónimos |
4-Oxazolecarboxylicacid,5-ethyl-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
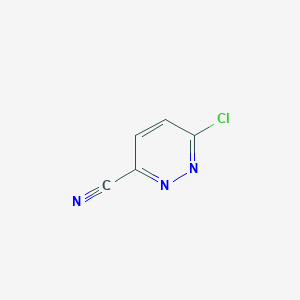
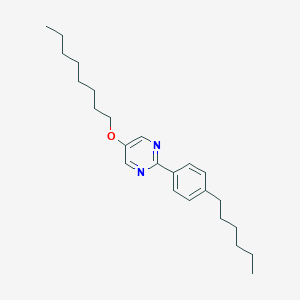
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)



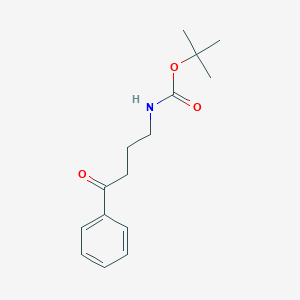

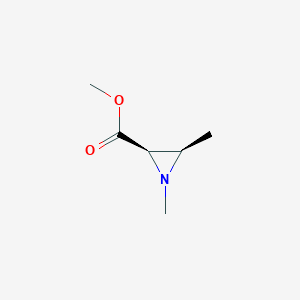
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
